molecular formula C17H16F3NO2S B2590387 (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351641-12-7

(4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No. B2590387
CAS RN: 1351641-12-7
M. Wt: 355.38
InChI Key: RLYKJLJSUOWWKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the aromatic thiophene ring could impart stability to the molecule, while the electronegative fluorine atoms in the trifluoromethyl group could create areas of high electron density .

Scientific Research Applications

Synthesis and Imaging Applications

Synthesis of PET Agents for Parkinson's Disease Imaging A study detailed the synthesis of a PET agent designed for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis involved multiple steps, starting from specific precursor compounds to achieve a target tracer with high radiochemical yield and purity, indicating the compound's potential in neurodegenerative disease research and diagnosis (Wang et al., 2017).

Anticancer and Antiproliferative Activities

Novel Morpholine Conjugated Benzophenone Analogues Research into morpholine conjugated benzophenone analogues revealed their potential in inhibiting neoplastic development. These compounds demonstrated significant anti-proliferative activity against various types of neoplastic cells, including human and mouse cancer cell lines, indicating their potential utility in cancer therapy (Al‐Ghorbani et al., 2017).

Antioxidant Properties

Synthesis and Evaluation of Antioxidant Properties Another study focused on synthesizing derivatives with potent antioxidant activities, comparing them to standard compounds. This research highlights the potential of certain chemical structures in contributing to antioxidant properties, which could be leveraged in developing therapies against oxidative stress-related diseases (Çetinkaya et al., 2012).

Molecular Docking and Antibacterial Activity

Molecular Docking Studies for Antibacterial Activity Molecular docking studies of novel compounds synthesized from thiophene showed their interaction with bacterial targets, suggesting their potential application in antibacterial therapy. The research emphasizes the importance of structure-activity relationships in designing effective antibacterial agents (Shahana & Yardily, 2020).

Polymerization Photoinitiators

Excited State Processes in Polymerization Photoinitiators Investigations into the excited state processes of polymerization photoinitiators reveal how modifications to the chemical structure, such as substituting methoxy with methylthio groups, can influence the reactivity and efficiency of polymerization processes. This research is critical for developing advanced materials and coatings (Fouassier et al., 1995).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the drug .

properties

IUPAC Name

(4-methylthiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2S/c1-11-8-15(24-10-11)16(22)21-6-7-23-14(9-21)12-2-4-13(5-3-12)17(18,19)20/h2-5,8,10,14H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYKJLJSUOWWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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